Gammacerane-3,21-diol
CAS No.:
Cat. No.: VC1620324
Molecular Formula: C30H52O2
Molecular Weight: 444.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C30H52O2 |
|---|---|
| Molecular Weight | 444.7 g/mol |
| IUPAC Name | 4,4,6a,6b,9,9,12a,14b-octamethyl-1,2,3,4a,5,6,6a,7,8,8a,10,11,12,13,14,14a-hexadecahydropicene-3,10-diol |
| Standard InChI | InChI=1S/C30H52O2/c1-25(2)19-11-17-29(7)21(27(19,5)15-13-23(25)31)9-10-22-28(6)16-14-24(32)26(3,4)20(28)12-18-30(22,29)8/h19-24,31-32H,9-18H2,1-8H3 |
| Standard InChI Key | QIRODTHVSNBDCB-UHFFFAOYSA-N |
| SMILES | CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
| Canonical SMILES | CC1(C2CCC3(C(C2(CCC1O)C)CCC4C3(CCC5C4(CCC(C5(C)C)O)C)C)C)C |
Introduction
Chemical Structure and Properties
Molecular Structure
Gammacerane-3,21-diol features a tetracyclic triterpenoid structure derived from the gammacerane skeleton. The compound is characterized by hydroxyl groups at positions 3 and 21, which distinguish it from other gammacerane derivatives. This functionalization significantly influences the compound's physical properties, reactivity, and potential biological interactions. The tetracyclic core structure contributes to the compound's stability, making it persistent in geological samples over extended time periods.
Structural Comparison with Related Compounds
Gammacerane-3,21-diol shares structural features with several other triterpenoid compounds commonly found in geological samples. The table below compares key structural characteristics of gammacerane-3,21-diol with related compounds:
| Compound | Core Structure | Functional Groups | Geological Significance |
|---|---|---|---|
| Gammacerane-3,21-diol | Tetracyclic | Hydroxyl groups at C-3 and C-21 | Biomarker for marine depositional environments |
| Gammacerane | Tetracyclic | None (fully saturated) | Indicator of water column stratification |
| Tetrahymanol | Tetracyclic | Hydroxyl group at C-3 | Biological precursor to gammacerane |
| Hopane | Pentacyclic | Various depending on specific hopane | Common in petroleum reservoirs |
| 25-Norgammacerane | Tetracyclic (demethylated) | Lacks methyl group at C-25 | Indicator of biodegradation processes |
Structurally, gammacerane-3,21-diol is derived from the basic gammacerane skeleton but features additional hydroxyl functionalization that influences its polarity and potential reactivity in both geological and biological contexts .
Biosynthesis and Formation
Biological Origins
The biosynthetic pathway leading to gammacerane derivatives begins with squalene, a fundamental precursor in the biosynthesis of various sterols and terpenoids. The formation of tetrahymanol, the biological precursor to gammacerane, occurs primarily in bacterivorous ciliates living in or below the chemocline in stratified water columns . These ciliates only synthesize tetrahymanol when their diet lacks sterols, which creates a specific link between environmental conditions and the production of gammacerane precursors .
Research has confirmed that ciliates feeding on green sulfur bacteria are important sources for gammacerane precursors, as indicated by stable carbon isotopic compositions found in geological samples. This relationship explains why gammacerane is frequently found in sediments deposited under hypersaline conditions where water column stratification is common .
Geological Transformation Processes
The conversion of biological tetrahymanol to gammacerane and its derivatives such as gammacerane-3,21-diol involves several geological processes. These include dehydration, hydrogenation, sulphurisation, and C-S cleavage, with the latter two being particularly important in marine sediments . The pathway of formation has been elucidated through studies demonstrating that large amounts of the gammacerane skeleton can be sequestered in sulfur-rich macromolecular aggregates through natural sulphurisation of functionalized lipids .
Evidence for this transformation pathway comes from research showing that upon mild artificial maturation of sediments, gammacerane can be released from sulfur-rich macromolecular aggregates through cleavage of relatively weak C-S bonds. This process is fundamental to understanding how biological precursors become preserved as gammacerane derivatives in the geological record .
Geological Significance and Applications
Role as a Biomarker
Gammacerane-3,21-diol and related compounds serve as critical biomarkers in geological studies, providing valuable information about depositional environments and biological communities in ancient ecosystems. The presence of gammacerane has been conclusively linked to water column stratification, resolving previous uncertainties in gammacerane geochemistry .
Applications in Petroleum Geochemistry
In petroleum geochemistry, gammacerane and its derivatives, including gammacerane-3,21-diol, serve as important indicators for evaluating oil biodegradation levels and source rock characteristics. The relative abundance of gammacerane compared to other biomarkers, such as hopanes (expressed as G/C30H ratio), provides valuable information about the depositional environment of source rocks and subsequent alteration processes .
Research on super heavy oils from the Chepaizi Uplift of Junggar Basin has demonstrated that the absolute concentrations of gammacerane increase with advancing biodegradation levels. In highly biodegraded oil families, gammacerane showed abnormally high concentrations, with G/C30H values ranging from 3.93 to 4.27 in the most severely degraded samples . This pattern indicates that gammacerane compounds are relatively resistant to biodegradation compared to other biomarkers.
Biodegradation and Derivative Compounds
Formation of Demethylated Derivatives
Under specific geological conditions, gammacerane can undergo demethylation processes that result in various derivative compounds. One notable example is bisnorgammacerane (BNG), a symmetrical pentacyclic triterpane structure with demethylation at positions C-25 and C-28 . Additionally, 25-norgammacerane has been identified in geological samples, representing another important demethylated derivative .
The formation of these demethylated derivatives appears to be related to biodegradation processes, as elevated levels of pentacyclic triterpenoids demethylated at position C-10 (leading to 25-nor-terpenoids) are commonly found in biodegraded oils and bitumens . Research suggests that the C-25 methyl group may be a preferred site for enzymatic attacks during biodegradation, and the resulting demethylated compounds become concentrated due to their enhanced resistance to further degradation .
Relationship Between Gammacerane and Demethylated Derivatives
Studies of rock samples have revealed an interesting pattern where samples tend to contain either gammacerane or its demethylated derivatives like bisnorgammacerane, but rarely both in significant quantities . This observation suggests a mechanistic or ecological connection between these compounds. In the 0.74 Ga Chuar Group, a transition from high bisnorgammacerane abundance to increasing gammacerane levels has been documented, accompanied by changes in stable carbon isotope patterns that may reflect shifts in microbial community composition .
Concentrations of both 25-norhopane and 25-norgammacerane have been found to increase during biodegradation of oils, with the degradation of gammacerane proceeding slower than that of hopane . This differential degradation rate contributes to the relative enrichment of certain demethylated derivatives in highly biodegraded samples.
Analytical Methods for Detection and Quantification
Extraction and Isolation Techniques
The identification and characterization of gammacerane-3,21-diol and related compounds typically involve specialized extraction and isolation procedures optimized for terpenoid compounds. These methods include solvent extraction, column chromatography, and in some cases, preparative high-performance liquid chromatography (HPLC) to achieve sufficient compound purity for detailed structural analysis.
Structural Elucidation Methods
Complete structural elucidation of gammacerane derivatives, including gammacerane-3,21-diol, typically relies on advanced analytical techniques. Nuclear magnetic resonance (NMR) spectroscopy, particularly one-dimensional (1D) and two-dimensional (2D) experiments using microcryoprobe technology, provides detailed structural information . Specific NMR experiments including correlated spectroscopy (COSY), heteronuclear single quantum coherence (HSQC), and heteronuclear multiple-bond correlation (HMBC) are essential for establishing the exact structure and stereochemistry of these compounds .
Mass spectrometry, particularly gas chromatography-mass spectrometry (GC-MS), is widely used for the identification and quantification of gammacerane derivatives in complex geological samples. The characteristic fragmentation patterns observed in mass spectra provide valuable information for identifying specific structural features and functionalities.
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